Superior Cytotoxicity of ARN5187 (Derived from CAS 378247-87-1) vs. Chloroquine in BT-474 Breast Cancer Cells
The lead compound ARN5187, synthesized using [1-(2-fluorophenyl)cyclopentyl]methanamine as a key building block, demonstrates significantly enhanced cytotoxicity compared to the established lysosomotropic agent chloroquine. In a direct head-to-head comparison in BT-474 breast cancer cells, ARN5187 exhibited a cytotoxic EC50 of 23.5±7.3 µM, while chloroquine showed an EC50 of >100 µM [1]. This difference was statistically significant (P<0.01 and P<0.001) [1].
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | EC50 = 23.5±7.3 µM |
| Comparator Or Baseline | Chloroquine: EC50 > 100 µM |
| Quantified Difference | >4.25-fold lower EC50 (more potent) |
| Conditions | BT-474 breast cancer cell line, 48 h treatment, CyQUANT assay [1] |
Why This Matters
This quantifiable superiority in inducing cancer cell death directly justifies the procurement of the specific 2-fluoro scaffold for developing more effective dual REV-ERBβ/autophagy inhibitors over established autophagy modulators like chloroquine.
- [1] Torrente, E., Parodi, C., Ercolani, L., De Mei, C., Ferrari, A., Scarpelli, R., & Grimaldi, B. (2014). Dual inhibition of REV-ERBβ and autophagy as a novel pharmacological approach to induce cytotoxicity in cancer cells. Oncogene, 34(20), 2597–2608. https://doi.org/10.1038/onc.2014.203 View Source
